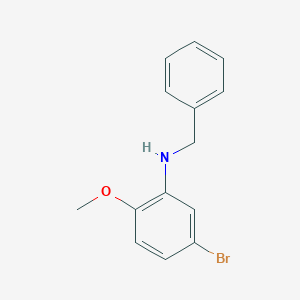

N-benzyl-5-bromo-2-methoxyaniline

Description

Contextualization and Significance within Aromatic Amine Chemistry

Aromatic amines are organic compounds where an amino group is directly attached to an aromatic ring, with aniline (B41778) being the simplest example. wikipedia.org These compounds are of great importance in both industrial and laboratory-scale synthesis. researchgate.net The properties and reactivity of aromatic amines are heavily influenced by the nature of the substituents on the aromatic ring. mcat-review.org

The presence of the electron-donating methoxy (B1213986) group and the bulky, electron-withdrawing bromine atom on the aniline ring of N-benzyl-5-bromo-2-methoxyaniline, along with the N-benzyl group, creates a unique electronic and steric environment. This specific substitution pattern can influence the compound's basicity and its reactivity in various chemical transformations. mcat-review.orgfiveable.me Aromatic amines are key precursors in the synthesis of dyes, pharmaceuticals, and polymers. fiveable.mebritannica.com The specific combination of functional groups in this compound makes it a valuable building block for developing novel compounds with specific, targeted properties.

Historical Perspective on Substituted Aniline Derivatives in Organic Synthesis

The history of substituted anilines is intrinsically linked to the development of the synthetic dye industry in the 19th century. researchgate.netbritannica.com Aniline itself was first isolated in 1826 from the destructive distillation of indigo. britannica.com The discovery that substituted anilines could be used to create a wide spectrum of colors revolutionized the textile industry and spurred further research into the synthesis and reactivity of these compounds.

Over time, the application of substituted anilines expanded significantly. They became crucial intermediates in the production of pharmaceuticals, agrochemicals, and materials science. researchgate.netwisdomlib.org The development of new synthetic methods, such as the Buchwald-Hartwig amination and Ullmann condensation, has provided chemists with powerful tools to create a vast array of substituted aniline derivatives with high precision and efficiency. wikipedia.org These historical advancements have paved the way for the synthesis of complex molecules like this compound, which can be seen as a modern iteration of this important class of compounds, designed for specialized applications in contemporary research.

Scope and Research Objectives Pertaining to this compound

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, the research objectives for this compound can be inferred from studies on structurally similar molecules. The scaffold of this compound is present in compounds that are investigated for their potential biological activity.

For instance, research into 1-benzyl-5-bromoindolin-2-one derivatives, which can be synthesized from precursors related to this compound, has shown these compounds to possess anticancer properties. mdpi.comcam.ac.uk These studies often involve the synthesis of a library of related compounds to explore structure-activity relationships, with the goal of identifying molecules with enhanced potency and selectivity against cancer cell lines like MCF-7 (breast cancer) and A-549 (lung cancer). mdpi.com

Therefore, the primary research objectives for this compound would likely involve its use as a key intermediate in the synthesis of novel heterocyclic compounds. The scientific investigation would aim to:

Develop efficient synthetic routes to this compound and its derivatives.

Utilize it as a building block to create larger, more complex molecules with potential applications in medicinal chemistry.

Investigate the biological activity of the resulting compounds, drawing parallels to the known anticancer and other therapeutic properties of similar substituted anilines.

The unique combination of the bromo, methoxy, and N-benzyl groups provides a template that can be further modified to fine-tune the electronic and steric properties of the final products, a common strategy in drug discovery and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C14H14BrNO |

|---|---|

Molecular Weight |

292.17 g/mol |

IUPAC Name |

N-benzyl-5-bromo-2-methoxyaniline |

InChI |

InChI=1S/C14H14BrNO/c1-17-14-8-7-12(15)9-13(14)16-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 |

InChI Key |

UZXXHRSAMRKBAB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N Benzyl 5 Bromo 2 Methoxyaniline

Overview of Established Synthetic Routes to N-benzylanilines

The synthesis of N-benzylanilines is a fundamental transformation in organic chemistry with broad applications. The most common methods include the N-alkylation of anilines with benzyl (B1604629) halides and the reductive amination of anilines with benzaldehyde (B42025). orgsyn.orgtandfonline.com

N-alkylation using benzyl halides, such as benzyl chloride or bromide, is a classical approach. orgsyn.orgdergipark.org.tr This reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct. A significant challenge is controlling over-alkylation, which can lead to the formation of tertiary amines and quaternary ammonium (B1175870) salts. To mitigate this, an excess of the aniline (B41778) starting material is often used. orgsyn.org

Reductive amination offers an alternative pathway, involving the reaction of an aniline with benzaldehyde to form a Schiff base (imine), which is then reduced to the target secondary amine. tandfonline.com This two-step process can often be performed in a one-pot procedure. A variety of reducing agents can be employed, and the method is generally known for its high selectivity towards the mono-alkylated product. tandfonline.com

More recent developments include transition-metal-catalyzed N-alkylation of anilines using benzyl alcohol, which is considered a more environmentally benign approach as water is the only byproduct. rsc.orgresearchgate.net Catalysts based on iridium, ruthenium, cobalt, and iron have been successfully employed for this transformation. rsc.orgresearchgate.netnih.govacs.org Additionally, photocatalytic methods are emerging as a green alternative for N-alkylation reactions. nih.govresearchgate.net

Precursor Design and Selection for the Synthesis of N-benzyl-5-bromo-2-methoxyaniline

The logical and most direct precursors for the synthesis of this compound are 5-bromo-2-methoxyaniline (B1307452) and a suitable benzylating agent. The choice of the benzylating agent dictates the specific synthetic strategy.

Reductive Amination Strategies for this compound

Reductive amination represents a highly effective method for the synthesis of this compound. This approach begins with the condensation of 5-bromo-2-methoxyaniline with benzaldehyde to form an intermediate imine (Schiff base). This imine is then reduced in situ to the desired secondary amine. The reaction is typically facilitated by a suitable reducing agent and often requires acidic or basic catalysis to promote imine formation.

A variety of reducing agents are effective for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (STAB) being common choices. Catalytic hydrogenation is another powerful method, often utilizing catalysts like palladium on carbon (Pd/C) or gold on alumina (B75360) (Au/Al₂O₃) under a hydrogen atmosphere. researchgate.net Flow hydrogenation systems have also been shown to be effective for similar transformations. researchgate.net

Table 1: Hypothetical Reaction Conditions for Reductive Amination

| Reducing Agent | Catalyst/Additive | Solvent | Temperature | Key Features |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Acetic Acid (catalytic) | Methanol (B129727) or Ethanol (B145695) | 0 °C to Room Temp. | Cost-effective, common lab reagent. |

| Sodium Triacetoxyborohydride (STAB) | None (mildly acidic itself) | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Room Temp. | Mild, selective, tolerates many functional groups. |

| H₂ Gas | Pd/C or Au/Al₂O₃ | Ethanol or Ethyl Acetate (B1210297) | Room Temp. to 125 °C | Clean workup, scalable, but requires pressure equipment. researchgate.net |

| Benzylamine-borane | 4 Å Molecular Sieves | Protic or Aprotic Solvents | Ambient | Effective for in situ reductive amination. tandfonline.com |

N-Alkylation Approaches Utilizing Benzyl Halides and 5-bromo-2-methoxyaniline

Direct N-alkylation of 5-bromo-2-methoxyaniline with a benzyl halide (e.g., benzyl bromide or benzyl chloride) is a straightforward synthetic route. dergipark.org.tr The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the aniline attacks the benzylic carbon of the benzyl halide. This process requires a base to scavenge the hydrohalic acid (HBr or HCl) produced during the reaction, thereby preventing the protonation of the starting aniline which would render it non-nucleophilic.

Commonly used bases include inorganic carbonates like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), or organic bases such as triethylamine (B128534) (Et₃N). orgsyn.orgdergipark.org.tr A primary challenge in this method is the potential for overalkylation to form the tertiary amine, N,N-dibenzyl-5-bromo-2-methoxyaniline. To favor mono-alkylation, a molar excess of the aniline precursor is often employed. orgsyn.org

Table 2: Typical Reagents for N-Alkylation with Benzyl Halides

| Benzylating Agent | Base | Solvent | Typical Temperature | Notes |

|---|---|---|---|---|

| Benzyl Bromide | Potassium Carbonate (K₂CO₃) | Acetone or Acetonitrile | Reflux | Benzyl bromide is more reactive than benzyl chloride. dergipark.org.tr |

| Benzyl Chloride | Sodium Bicarbonate (NaHCO₃) | Water/Aniline mixture | 90-95 °C | Using an excess of aniline helps minimize dialkylation. orgsyn.org |

| Benzyl Chloride | Triethylamine (Et₃N) | Dimethylformamide (DMF) | Room Temp. to 80 °C | Organic base is soluble in organic solvents. |

| Benzyl Bromide | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 1,4-Dioxane | 80 °C | Strong, non-nucleophilic base. acs.org |

Multi-Step Conversions and Strategic Functional Group Interconversions

One such strategy could involve the benzylation of a different aniline derivative, followed by the introduction of the bromo and methoxy (B1213986) groups. For example, one could start with 2-aminophenol, protect the hydroxyl group, perform N-benzylation, brominate the aromatic ring at the desired position, and finally methylate the hydroxyl group to yield the methoxy functionality. The order of these steps is crucial to ensure correct regiochemical outcomes.

Another approach could start from a nitroaromatic compound. For instance, 5-bromo-2-methoxy-nitrobenzene could be reduced to 5-bromo-2-methoxyaniline, which is then subjected to one of the N-benzylation methods described previously. nih.gov Alternatively, a cascade reaction has been reported where a nitrobenzene (B124822) is reduced in the presence of benzaldehyde, leading directly to the N-benzylated aniline via an in-situ reductive amination. researchgate.net

These multi-step syntheses, while potentially longer, allow for the construction of the target molecule from more accessible starting materials and can be adapted to overcome challenges like poor reactivity or selectivity in the key bond-forming steps. assets-servd.host

Optimization of Reaction Parameters in this compound Synthesis

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound while minimizing reaction time and by-product formation. Key parameters for optimization include the choice of catalyst, base, temperature, and solvent.

For catalyst-driven reactions, such as N-alkylation with benzyl alcohol, screening different metal catalysts (e.g., based on Co, Ru, Ir) and their loadings is essential. rsc.orgacs.org Research has shown that catalyst loading can be optimized to achieve high yields without being excessive. researchgate.net The choice of base is also crucial; for instance, in N-alkylation with alcohols, strong bases like potassium tert-butoxide (KOtBu) are often required. nih.govresearchgate.net Temperature and reaction time are interdependent variables that must be carefully controlled to drive the reaction to completion without promoting decomposition or side reactions. researchgate.net

Solvent Selection and Its Influence on Reaction Efficiency

The choice of solvent can profoundly impact the efficiency and selectivity of the synthesis of this compound. The solvent's polarity, boiling point, and ability to solvate reactants and intermediates play a vital role.

In N-alkylation reactions with benzyl halides, polar aprotic solvents like acetonitrile, DMF, or DMSO are often effective as they can dissolve the aniline and the base while facilitating the S_N2 reaction. In contrast, for certain reductive aminations, alcoholic solvents like methanol or ethanol are preferred as they are compatible with reducing agents like NaBH₄. tandfonline.com

Recent studies have highlighted the use of "green" or unconventional solvents. Ionic liquids have been shown to improve conversions and selectivities in the N-alkylation of anilines, potentially by influencing the deprotonation-alkylation process. The choice of solvent can even switch the chemoselectivity of a reaction. For example, in the acid-catalyzed alkylation of anilines, using toluene (B28343) as a solvent can favor N-alkylation, whereas switching to a more polar, hydrogen-bond-donating solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can promote C-alkylation at the para position. acs.org For some catalytic systems, solvent-free conditions have been found to provide the best yields. nih.govresearchgate.net

Table 3: Influence of Solvent on N-Alkylation Reactions

| Solvent | Type | Typical Application/Influence | Reference |

|---|---|---|---|

| Toluene | Nonpolar Aprotic | Favors N-alkylation in certain acid-catalyzed systems. | acs.org |

| Dichloroethane (DCE) | Polar Aprotic | Commonly used for reductive aminations with STAB. | General Knowledge |

| Acetonitrile | Polar Aprotic | Effective for N-alkylation, but may result in mixtures of mono- and di-alkylated products. | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Can lead exclusively to the dialkylation product in some cases. | |

| Ionic Liquids (e.g., [bmim][BF₄]) | Ionic Liquid | Can improve conversion and selectivity towards mono-alkylation. | |

| Hexane (B92381) | Nonpolar | Found to be optimal in certain visible-light-induced N-alkylation reactions. | nih.gov |

| Solvent-Free | N/A | Can provide the highest yields in some catalytic N-alkylation systems. | researchgate.net |

Catalyst Systems and Ligand Effects in Amination Processes

The N-benzylation of 5-bromo-2-methoxyaniline can be accomplished through several catalytic methods, most notably the Buchwald-Hartwig amination and related cross-coupling reactions. These reactions typically employ a palladium catalyst and a variety of ligands that are crucial for the reaction's efficiency and selectivity.

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. acsgcipr.org The choice of ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands such as XPhos, or N-heterocyclic carbenes (NHCs) often being employed to facilitate the catalytic cycle. bristol.ac.ukacs.org The optimization of these catalyst systems involves screening different ligands and palladium precursors to achieve high yields. bristol.ac.ukqueensu.ca For instance, studies on similar amination reactions have shown that the catalyst loading and the ligand-to-metal ratio are key parameters to control. queensu.ca

Alternative catalytic systems for N-alkylation of anilines include the use of more earth-abundant metals. For example, manganese(II) chloride has been used as a catalyst for the N-alkylation of amines with alcohols under microwave conditions. nih.gov Another approach utilizes samarium(II) iodide (SmI2) as a catalyst for the direct N-alkylation of anilines with alcohols, which also proceeds efficiently under microwave irradiation. acs.orgacs.org

The following table summarizes various catalyst systems applicable to the N-benzylation of anilines, which can be adapted for the synthesis of this compound.

Table 1: Catalyst Systems for N-Benzylation of Anilines

| Catalyst System | Reactants | Key Features |

|---|---|---|

| Pd-based catalysts with phosphine or NHC ligands (Buchwald-Hartwig) | Aryl halide/tosylate + Amine | High efficiency, broad substrate scope, requires careful ligand selection. bristol.ac.ukacs.org |

| SmI2 | Aniline + Alcohol | Selective for monoalkylation, proceeds well under microwave conditions. acs.orgacs.org |

| MnCl2 | Amine + Alcohol | Utilizes an inexpensive and abundant metal catalyst, efficient under microwave irradiation. nih.gov |

Temperature, Pressure, and Reaction Time Profile Optimization

The optimization of reaction conditions such as temperature, pressure, and time is critical for maximizing the yield and purity of this compound. For palladium-catalyzed aminations, temperatures typically range from room temperature to over 100°C, with reaction times varying from a few hours to a full day. bristol.ac.ukacs.org

Microwave-assisted syntheses have been shown to significantly reduce reaction times. For instance, the SmI2-catalyzed N-alkylation of anilines with benzyl alcohol under microwave irradiation at 140°C can be completed in as little as one hour, with high yields. acs.orgacs.org In contrast, the same reaction performed under conventional heating can take up to 36 hours to achieve a lower conversion rate. acs.orgacs.org

The optimization of a Buchwald-Hartwig amination often involves a Design of Experiments (DoE) approach, where variables such as temperature, concentration, catalyst loading, and base equivalents are systematically varied to find the optimal reaction conditions. bristol.ac.uk

The table below illustrates the effect of reaction conditions on the yield of N-benzylation of anilines from a representative study.

Table 2: Optimization of Reaction Conditions for N-Alkylation

| Catalyst | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| SmI2 | Toluene | KOt-Bu | 140 (Oil Bath) | 24 | 38 (conversion) |

| SmI2 | Toluene | KOt-Bu | 140 (Oil Bath) | 36 | 65 (conversion) |

| SmI2 | Toluene | KOt-Bu | 140 (Microwave) | 1 | 81 |

Data adapted from a study on SmI2-catalyzed N-alkylation of aniline with benzyl alcohol. acs.orgacs.org

Regioselectivity Control in Bromination and Amination Steps

Bromination: The synthesis of the precursor, 5-bromo-2-methoxyaniline, requires precise control of regioselectivity during the bromination of 2-methoxyaniline. The methoxy (-OCH3) and amino (-NH2) groups are both ortho-, para-directing. However, the bromine atom is introduced at the 5-position, which is para to the methoxy group and meta to the amino group. This outcome is governed by the steric hindrance between the bulky methoxy group and the amino group, which disfavors substitution at the positions ortho to both groups. The use of N-bromosuccinimide (NBS) is a common method for achieving such regioselective bromination of activated aromatic rings. organic-chemistry.orgmasterorganicchemistry.comyoutube.com

Amination: In the N-benzylation step, the primary challenge is to control the degree of alkylation to favor the formation of the mono-benzylated product over the di-benzylated byproduct. This can often be achieved by using a large excess of the aniline starting material or by carefully controlling the stoichiometry of the benzylating agent. dergipark.org.tr Certain catalytic systems, such as the SmI2-catalyzed method, have been reported to be highly selective for mono-alkylation, with no observation of di-alkylation products. acs.orgacs.org Reductive amination, which involves the reaction of the aniline with benzaldehyde to form an imine followed by reduction, is another method that typically yields the mono-N-benzylated product. researchgate.net

Purification and Isolation Techniques for this compound

Following the synthesis, this compound must be isolated from the reaction mixture and purified. Standard laboratory techniques such as column chromatography and recrystallization are typically employed.

Column chromatography using silica (B1680970) gel is a common method for separating the desired product from unreacted starting materials, the catalyst, and any byproducts. dergipark.org.tr The choice of eluent is critical for achieving good separation. A mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate is often used, with the polarity being gradually increased to elute the compounds based on their polarity. dergipark.org.trnih.gov

After column chromatography, the product can be further purified by recrystallization from a suitable solvent. This process involves dissolving the compound in a hot solvent and then allowing it to cool slowly, which results in the formation of pure crystals. The purity of the final product can be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry. dergipark.org.trtandfonline.comtandfonline.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. These principles can be applied to the synthesis of this compound in several ways.

Development of Solvent-Free or Reduced-Solvent Methodologies

A significant aspect of green chemistry is the reduction or elimination of hazardous solvents. One approach is to perform reactions under solvent-free conditions. For instance, the N-alkylation of secondary amines and thiophenols has been achieved by using microwaves to irradiate the reactants adsorbed on a solid support like alumina-supported potassium carbonate. tandfonline.com This method avoids the use of a solvent and often leads to faster reaction rates and higher yields. tandfonline.com

Microwave-Assisted and Photochemical Synthesis Routes

Microwave-Assisted Synthesis: As mentioned earlier, microwave irradiation has been effectively used to accelerate N-alkylation reactions. nih.govacs.orgacs.org This technique can lead to a significant reduction in reaction times and energy consumption compared to conventional heating methods. The SmI2-catalyzed and MnCl2-catalyzed N-alkylation of anilines with alcohols are prime examples of how microwave assistance can make these syntheses more efficient. nih.govacs.orgacs.org

Photochemical Synthesis: Photochemical methods, which use light to drive chemical reactions, are another avenue of green chemistry. While a direct photochemical synthesis of this compound is not widely reported, related research has shown the use of visible light for the direct α-oxygenation of N,N-dibenzylanilines, indicating the potential for photochemical approaches in the synthesis and modification of such compounds. nih.gov

Flow Chemistry Applications for Continuous Production

The transition from batch to continuous manufacturing, facilitated by flow chemistry, represents a significant advancement in the production of fine chemicals and active pharmaceutical ingredients. This paradigm shift offers numerous advantages, including enhanced safety, improved process control, higher yields, and greater scalability. For a specialized compound such as this compound, the application of flow chemistry can provide a robust and efficient manufacturing process. While specific literature on the continuous synthesis of this compound is not extensively available, the principles of flow chemistry and established methodologies for similar transformations provide a strong foundation for designing a continuous production process.

The synthesis of this compound in a continuous flow setup would typically involve the reaction of 5-bromo-2-methoxyaniline with a benzylating agent, such as benzyl chloride or benzyl alcohol, within a microreactor or a packed-bed reactor. The choice of reactor and catalyst is crucial and would be informed by analogous N-alkylation reactions reported in the literature.

Flow chemistry is particularly advantageous for reactions that are exothermic, involve hazardous reagents, or require precise control over reaction parameters. cam.ac.uk The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, mitigating the risks associated with exothermic reactions. researchgate.net Furthermore, the small reactor volumes enhance safety when handling potentially hazardous materials.

A potential continuous flow process for the synthesis of this compound could be designed based on the N-alkylation of anilines with benzyl alcohol using a solid catalyst. For instance, studies on the N-alkylation of aniline with benzyl alcohol have demonstrated the effectiveness of catalysts like niobium oxide under optimized conditions. sioc-journal.cn In a flow setup, a solution of 5-bromo-2-methoxyaniline and benzyl alcohol in a suitable solvent would be continuously pumped through a heated column packed with the catalyst. The product stream would then be collected, and the desired compound isolated through in-line purification techniques.

The use of immobilized enzymes in flow reactors also presents a sustainable and highly selective alternative for the synthesis of aniline derivatives. nih.govworktribe.com A chemoenzymatic approach could be envisioned where a key intermediate is synthesized using traditional chemical methods in flow, followed by an enzymatic step to complete the synthesis of the target molecule.

The table below illustrates typical reaction parameters and outcomes for N-alkylation and related reactions in continuous flow, which could serve as a starting point for the development of a continuous process for this compound.

| Reactants | Catalyst/Mediator | Reactor Type | Temperature (°C) | Residence Time | Yield (%) | Reference |

| Aniline, Benzyl Alcohol | Niobium Oxide | Fixed-bed reactor | 180 | 4 h (in batch) | 65.2 | sioc-journal.cn |

| Nitroarenes | Pt/C, DMAP | Packed-bed microreactor | 25 | Variable | >99 (selectivity) | mdpi.com |

| Benzyl Alcohol, Ammonia | Ni/Al2O3-SiO2 | Flow reactor | 160 | Variable | >99 (conversion) | acs.org |

This table presents data from analogous reactions to illustrate potential conditions for the continuous synthesis of this compound.

The development of a continuous flow process for this compound would involve several key steps:

Route Scouting and Optimization in Batch: Initially, the reaction conditions (solvent, temperature, catalyst, stoichiometry) would be optimized in a traditional batch reactor to establish a baseline.

Translation to Flow: The optimized batch conditions would then be translated to a continuous flow setup. This involves selecting an appropriate reactor (e.g., microreactor, packed-bed reactor) and pumping system.

Process Parameter Optimization in Flow: Key parameters such as flow rate, temperature, pressure, and catalyst loading would be systematically varied to maximize yield and throughput. In-line analytical techniques, such as HPLC or NMR, can be employed for real-time monitoring and optimization. youtube.com

Downstream Processing: Continuous workup and purification methods, such as liquid-liquid extraction and continuous crystallization, would be integrated to create a seamless end-to-end manufacturing process.

The adoption of flow chemistry for the production of this compound holds the promise of a more efficient, safer, and scalable manufacturing process, aligning with the principles of green chemistry and modern pharmaceutical manufacturing. uc.pt

Advanced Spectroscopic and Crystallographic Investigation Methodologies of N Benzyl 5 Bromo 2 Methoxyaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Pattern Interpretation

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In N-benzyl-5-bromo-2-methoxyaniline, the spectrum would display characteristic signals for the aromatic protons on both the aniline (B41778) and benzyl (B1604629) rings, the methylene (B1212753) (-CH₂-) protons of the benzyl group, the methoxy (B1213986) (-OCH₃) protons, and the amine (N-H) proton. hw.ac.uk

The chemical shifts (δ) are influenced by the electronic environment. The aromatic protons of the 5-bromo-2-methoxyaniline (B1307452) ring are affected by the electron-donating methoxy group and the electron-withdrawing bromine atom, leading to specific shifts in the aromatic region (typically δ 6.5-7.5 ppm). The five protons of the benzyl group would also resonate in this region. The methylene protons would appear as a singlet, typically around δ 4.3 ppm, while the methoxy protons would be a sharp singlet further upfield, around δ 3.8 ppm. rsc.org The N-H proton signal is often broad and its chemical shift can vary depending on solvent and concentration. hw.ac.uk

Coupling patterns (multiplicity) arise from the interaction of adjacent non-equivalent protons. For instance, the protons on the aniline ring would exhibit splitting patterns (e.g., doublets, doublet of doublets) based on their relationship to each other, which helps in assigning their specific positions on the ring. hw.ac.uk

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic-H (Aniline Ring) | 6.5 - 7.5 | Multiplet (m) |

| Aromatic-H (Benzyl Ring) | 7.2 - 7.4 | Multiplet (m) |

| -CH₂- (Benzyl) | ~4.3 | Singlet (s) |

| N-H | Variable | Broad Singlet (br s) |

| -OCH₃ | ~3.8 | Singlet (s) |

Note: This is an illustrative table based on data from analogous compounds.

Carbon-13 (¹³C) NMR and Heteronuclear Correlation Spectroscopies (e.g., HSQC, HMBC)

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The aromatic carbons resonate in the downfield region (δ 110-160 ppm). The carbon attached to the methoxy group would appear at a distinct downfield shift, while the carbon bonded to bromine would also be influenced. The methylene carbon of the benzyl group is expected around δ 48 ppm, and the methoxy carbon around δ 55 ppm. rsc.org

Two-dimensional (2D) NMR techniques are essential for unambiguous assignment of ¹H and ¹³C signals.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations (over 2-3 bonds) between protons and carbons. researchgate.net This is particularly useful for identifying quaternary carbons (those without attached protons) and for confirming the connectivity between different parts of the molecule, such as the link between the benzylic protons and the carbons of the aniline ring.

Advanced NMR Techniques for Conformation and Dynamic Studies

Advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to study the spatial proximity of atoms, providing insights into the molecule's preferred conformation in solution. researchgate.net For flexible molecules like this compound, these experiments can reveal through-space interactions between the protons of the benzyl group and the aniline ring, helping to define the molecule's three-dimensional shape and dynamic behavior. scielo.br

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy, which includes both IR and Raman techniques, probes the vibrational modes of molecules. nih.gov These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that change the polarizability of the molecule. ksu.edu.sa

For this compound, key vibrational modes would include:

N-H stretch: A characteristic band in the IR spectrum, typically in the region of 3300-3500 cm⁻¹.

C-H stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂- and -OCH₃ groups) appear just below 3000 cm⁻¹. mdpi.com

C=C stretches: Aromatic ring stretching vibrations result in bands in the 1450-1600 cm⁻¹ region. theaic.org

C-O stretch: The aryl-alkyl ether linkage gives rise to a strong C-O stretching band, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

C-N stretch: This vibration is expected in the 1250-1350 cm⁻¹ region.

C-Br stretch: A band in the lower frequency region of the IR spectrum, typically 500-600 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-C backbone. nih.gov

Table 2: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O (ether) | Asymmetric Stretch | ~1250 |

| C-N | Stretch | 1250 - 1350 |

| C-Br | Stretch | 500 - 600 |

Note: This is an illustrative table based on general vibrational spectroscopy correlation data.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula, C₁₄H₁₄BrNO.

The mass spectrum also provides structural information through the analysis of fragmentation patterns. For this compound, key fragmentation pathways would likely include:

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen atom is common for N-benzyl compounds. This would lead to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91, which is often the base peak in the spectrum.

Alpha-Cleavage: Cleavage of the N-C(benzyl) bond can result in a fragment corresponding to the 5-bromo-2-methoxyaniline radical cation.

Loss of a Methoxyl Group: The molecule may lose its methoxy group (-OCH₃) as a radical, leading to a significant fragment ion.

Single Crystal X-ray Diffraction Methodologies for Solid-State Structure Determination

Single Crystal X-ray Diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique requires growing a suitable single crystal of the compound.

The methodology involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, which reveals the positions of individual atoms, bond lengths, and bond angles with high precision. nih.gov

For a related compound, (E)-N′-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide, a single crystal X-ray study revealed a monoclinic crystal system. researchgate.net A similar analysis for this compound would determine its crystal system, space group, and unit cell dimensions. nih.gov Furthermore, it would provide crucial information on the molecule's conformation in the solid state, including the dihedral angle between the two aromatic rings and details of any intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. nih.govnih.gov

Crystal Growth Techniques and Crystallization Conditions

The successful application of single-crystal X-ray diffraction is predicated on the availability of high-quality single crystals. For this compound, a common and effective method for crystal growth is the slow evaporation technique. This process involves dissolving the synthesized compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly at a constant temperature.

The choice of solvent is critical and is determined by the solubility of the compound. A solvent in which the compound has moderate solubility is often ideal. For compounds with similar functionalities, a range of polar and aprotic solvents may be tested to achieve optimal crystal morphology. The process typically involves preparing a saturated or near-saturated solution of this compound and leaving it in a loosely covered container to allow for gradual evaporation of the solvent. This slow process facilitates the orderly arrangement of molecules into a crystalline lattice.

Another potential technique for growing single crystals is the Czochralski pulling technique, which has been successfully employed for other organic nonlinear optical materials like N-benzyl-2-methyl-4-nitroaniline. researchgate.net This method involves pulling a seed crystal from a melt of the compound under controlled temperature and atmospheric conditions. researchgate.net

| Parameter | Condition |

| Growth Method | Slow Evaporation from Solution |

| Solvent System | Methanol (B129727), Ethanol (B145695), or other suitable organic solvents |

| Temperature | Room Temperature (or controlled constant temperature) |

| Environment | Dust-free, vibration-free |

Analysis of Molecular Conformation and Geometry in the Crystalline State

Once a suitable single crystal is obtained, X-ray crystallography provides precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. For this compound, the key geometric parameters of interest would be the torsion angles that describe the relative orientation of the two aromatic rings—the 5-bromo-2-methoxyphenyl ring and the benzyl ring.

In structurally related N-benzylidene aniline derivatives, the molecule is often not planar. For instance, in N'-(5-Bromo-2-methoxy-benzyl-idene)-2-methoxy-benzohydrazide, the dihedral angle between the two benzene (B151609) rings is reported to be 22.0 (2)°. nih.gov Similarly, in (E)-N′-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide, the dihedral angles between the benzene and pyridine (B92270) rings in two independent molecules of the asymmetric unit are 24.4 (6)° and 23.7 (6)°. nih.govresearchgate.net Based on these findings in analogous structures, it is anticipated that the this compound molecule will also adopt a twisted conformation. The methoxy group is expected to be nearly coplanar with its attached aromatic ring.

| Geometric Parameter | Expected Value/Observation |

| Dihedral Angle (between aromatic rings) | Expected to be in the range of 20-30° |

| C-N-C Bond Angle | ~120° (indicative of sp² hybridization with some trigonal pyramidal character) |

| Aromatic C-Br Bond Length | Consistent with standard values for brominated aromatic systems |

| Aromatic C-O Bond Length (methoxy) | Consistent with standard values for anisole (B1667542) derivatives |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. rsc.orgresearchgate.net For this compound, several types of non-covalent interactions are expected to play a significant role in stabilizing the crystal lattice.

Hydrogen Bonding: The secondary amine group (N-H) is a potent hydrogen bond donor. It is highly likely to form intermolecular hydrogen bonds with suitable acceptors. In the absence of other strong acceptors, the oxygen atom of the methoxy group of a neighboring molecule could act as an acceptor, leading to N-H···O hydrogen bonds. Such interactions are observed to form chains of molecules in the crystal structures of related compounds. nih.govnih.govresearchgate.net

Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic atom, such as the oxygen of a methoxy group or the nitrogen of an amine from an adjacent molecule.

C-H···π Interactions: Weak hydrogen bonds involving aromatic C-H groups as donors and the π-system of an adjacent aromatic ring as an acceptor are also common in the crystal packing of such compounds. iucr.org

The interplay of these interactions dictates the final three-dimensional arrangement of the molecules in the crystal.

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | N-H | O (methoxy) |

| Halogen Bond | C-Br | O (methoxy) or N (amine) |

| π-π Stacking | Aromatic Ring | Aromatic Ring |

| C-H···π Interaction | Aromatic C-H | Aromatic Ring π-system |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Transition Characterization

UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the UV-Vis spectrum is expected to exhibit absorption bands corresponding to π→π* and n→π* transitions.

The π→π* transitions are typically of high intensity and arise from the excitation of electrons from the π bonding orbitals of the aromatic rings to the corresponding antibonding π* orbitals. The n→π* transitions are generally of lower intensity and involve the promotion of non-bonding electrons (from the nitrogen of the amine or the oxygen of the methoxy group) to an antibonding π* orbital of the aromatic ring.

A study on the parent compound, N-benzylaniline, showed absorption peaks in ethanol and water at 246 nm and 238 nm, respectively, which were attributed to n→π* transitions. researchgate.net The presence of the bromo and methoxy substituents on the aniline ring in this compound would be expected to cause a shift in the absorption maxima (a chromic shift). The methoxy group, being an electron-donating group (auxochrome), is likely to cause a bathochromic shift (to longer wavelengths), while the bromo group, with its electron-withdrawing inductive effect and electron-donating resonance effect, will also influence the position and intensity of the absorption bands.

| Transition Type | Origin | Expected Wavelength Region |

| π→π | Aromatic Rings | Shorter Wavelength UV Region (< 280 nm) |

| n→π | N (amine), O (methoxy) lone pairs | Longer Wavelength UV Region (> 280 nm) |

Analysis of the UV-Vis spectrum provides valuable information about the electronic structure and the influence of substituents on the molecular orbitals of this compound.

Chemical Reactivity and Derivatization Pathways of N Benzyl 5 Bromo 2 Methoxyaniline

Electrophilic Aromatic Substitution Reactions on the Bromo-methoxyaniline Moiety

The reactivity of the benzene (B151609) ring in N-benzyl-5-bromo-2-methoxyaniline towards electrophilic aromatic substitution (EAS) is governed by the directing and activating effects of its three substituents: the N-benzylamino group, the methoxy (B1213986) group, and the bromine atom. youtube.com

N-benzylamino and Methoxy Groups: Both the secondary amine and the methoxy group are potent activating groups and ortho-, para-directors due to their ability to donate electron density to the aromatic ring via resonance. youtube.com The lone pair of electrons on the nitrogen and oxygen atoms stabilizes the carbocation intermediate (the sigma complex) formed during the substitution. youtube.com

Bromine Atom: The bromine substituent is a deactivating group due to its inductive electron-withdrawing effect. However, like other halogens, it is an ortho-, para-director because its lone pairs can participate in resonance stabilization of the intermediate. youtube.com

The positions open for substitution are C3, C4, and C6. The combined directing effects of the substituents determine the regioselectivity of EAS reactions. The -OCH₃ group strongly directs to its ortho (C3) and para (C6) positions. The -NH-benzyl group also directs to its ortho (C3) and para (C6) positions. The -Br atom directs to its ortho (C6) and para (C4) positions.

Given the powerful activating and directing nature of the methoxy and amino groups, electrophilic attack is most likely to occur at the positions most strongly activated by them. The C6 position is para to the methoxy group and ortho to the N-benzylamino group, making it a highly probable site for substitution. The C4 position is para to the bromine and meta to the methoxy group, making it less favored. Therefore, electrophiles are expected to preferentially substitute at the C6 position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | N-benzyl-5-bromo-2-methoxy-6-nitroaniline |

| Bromination | Br₂, FeBr₃ | N-benzyl-5,6-dibromo-2-methoxyaniline |

Note: Friedel-Crafts reactions can be complex with strongly activated rings and may lead to multiple products or side reactions. The amine group may also coordinate with the Lewis acid catalyst.

Nucleophilic Aromatic Substitution Reactions Involving the Bromine Substituent

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comyoutube.com These groups are necessary to stabilize the negatively charged Meisenheimer complex intermediate that forms during the reaction. youtube.comyoutube.com

In this compound, the bromine atom is the leaving group. The substituents on the ring are primarily electron-donating (methoxy and N-benzylamino), which destabilize the negative charge of the SNAr intermediate. Consequently, the compound is generally unreactive towards traditional SNAr reactions under standard conditions.

For substitution to occur at the C5 position, harsh reaction conditions or an alternative mechanism, such as the elimination-addition (benzyne) mechanism, would be necessary. youtube.commasterorganicchemistry.com The benzyne (B1209423) mechanism involves elimination of HBr with a very strong base (like NaNH₂) to form a highly reactive aryne intermediate, which is then attacked by a nucleophile. youtube.commasterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound

The carbon-bromine bond in this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. nih.govyoutube.com The general process involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst. youtube.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. nih.govrsc.org It is widely used due to the stability and low toxicity of the boron reagents. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgresearchgate.net

Heck Coupling: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a suitable ligand. This would allow for the introduction of a second amino group onto the aromatic ring. nih.gov

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl derivative |

| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Arylalkyne derivative |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Substituted alkene derivative |

Reactions at the Secondary Amine Nitrogen Center

The secondary amine in this compound is a nucleophilic center and can undergo a variety of chemical transformations.

The nitrogen atom can be readily alkylated or acylated.

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) in the presence of a weak base will lead to the corresponding tertiary amine. A study on 4-bromo-NH-1,2,3-triazoles demonstrated regioselective N-alkylation using alkyl halides and a base like K₂CO₃. organic-chemistry.org

Acylation: Treatment with acylating agents such as acid chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) typically in the presence of a base like pyridine (B92270) or triethylamine (B128534), will form the corresponding amide. This transformation is often used as a protecting group strategy for amines.

If the secondary amine is first converted to a tertiary amine via alkylation, a subsequent reaction with another equivalent of an alkyl halide can produce a quaternary ammonium (B1175870) salt. google.com For instance, reacting N-benzyl-N-methyl-5-bromo-2-methoxyaniline with methyl iodide would yield the N-benzyl-N,N-dimethyl-5-bromo-2-methoxyanilinium iodide salt. These salts are often used as phase-transfer catalysts or ionic liquids.

The structure of this compound is a precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry. Cyclization can be achieved through intramolecular reactions, often involving the activation of other positions on the molecule. For example, intramolecular versions of the Buchwald-Hartwig amination or Heck reaction could be envisioned if a suitable reactive group were installed on the N-benzyl substituent, leading to the formation of fused ring systems.

Oxidative and Reductive Transformations of this compound

The presence of both an oxidizable amine and a reducible aryl bromide moiety within the same molecule allows for selective transformations under appropriate conditions.

The secondary amine group in this compound is a primary site for oxidation. While specific studies on the oxidative dehydrogenation of this exact compound are not prevalent in the literature, the behavior of related N-heterocycles and N-alkylanilines suggests that oxidation could lead to the formation of an imine or, under harsher conditions, cleavage of the N-benzyl group. Metal-free catalysts, such as nitrogen/phosphorus co-doped porous carbon, have been shown to be effective for the oxidative dehydrogenation of various N-heterocycles and could potentially be applied to this compound. nih.gov The reaction would likely proceed via the formation of an iminium intermediate.

Furthermore, the electron-rich nature of the aniline (B41778) ring, activated by the methoxy and amino groups, makes it susceptible to oxidative coupling reactions, although the steric hindrance from the N-benzyl group might influence the regioselectivity of such transformations.

The most notable reductive transformation for this compound is the dehalogenation of the aryl bromide. The carbon-bromine bond can be selectively cleaved under various reductive conditions.

Catalytic hydrogenation is a common and effective method for the reductive dehalogenation of aryl bromides. researchwithrutgers.comorganic-chemistry.org This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium formate (B1220265) or sodium hypophosphite. organic-chemistry.org An advantage of this method is its selectivity; the bromo group can be removed without affecting other functional groups like the methoxy or benzyl (B1604629) moieties. researchwithrutgers.comorganic-chemistry.org

The general reaction for the reductive debromination is as follows:

C14H14BrNO + [H] → C14H15NO + HBr

The relative reactivity of carbon-halogen bonds to reduction is I > Br > Cl > F, making the debromination of this compound a facile process. wikipedia.org

Below is a table summarizing potential reductive dehalogenation conditions based on analogous systems.

| Catalyst/Reagent | Hydrogen Source | Solvent | Temperature | Potential Outcome |

| 10% Pd/C | H₂ (gas) | Ethanol (B145695) | Room Temperature | Selective debromination to N-benzyl-2-methoxyaniline |

| 10% Pd/C | HCOONH₄ | Methanol (B129727) | Reflux | Selective debromination |

| Raney Nickel | H₂ (gas) | Ethanol | Room Temperature | Potential for both debromination and reduction of the aromatic ring under harsher conditions |

| Zinc dust | Acetic Acid | Water/Ethanol | Reflux | Debromination |

Formation of Metal Complexes and Organometallic Derivatives

The nitrogen atom of the secondary amine in this compound possesses a lone pair of electrons, making it a potential ligand for coordination to metal centers. The presence of the bromo substituent also opens up the possibility for the formation of organometallic derivatives via oxidative addition reactions, particularly with late transition metals like palladium.

This compound can act as a monodentate ligand, coordinating to a metal center through the nitrogen atom. The formation of such complexes would be influenced by the steric bulk of the benzyl group and the electronic properties of the substituted aniline ring. While specific complexes of this compound are not extensively documented, related N-alkylanilines and bromoanilines are known to form complexes with a variety of transition metals.

For instance, palladium(II) complexes with N-heterocyclic carbene (NHC) ligands derived from benzimidazolium salts, which can feature N-benzyl groups, are well-established. nih.govresearchgate.net This suggests that this compound could potentially form stable complexes with palladium and other transition metals. The coordination of the amine to the metal center would be a key step in many catalytic cycles.

The carbon-bromine bond in this compound is a key site for the formation of organometallic derivatives, most notably through oxidative addition to a low-valent metal center, such as palladium(0) or nickel(0). This is a fundamental step in many cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions.

The oxidative addition of this compound to a palladium(0) complex would result in the formation of a palladium(II) species, which is a critical intermediate in cross-coupling catalysis.

C14H14BrNO + Pd(L)n → (C14H14NO)Pd(Br)(L)m + (n-m)L

The efficiency of this oxidative addition can be influenced by the nature of the ligands (L) on the palladium center and the reaction conditions. The resulting organopalladium complex can then undergo further reactions, such as transmetalation or migratory insertion, to form new carbon-carbon or carbon-heteroatom bonds at the position of the original bromine atom.

The table below summarizes some potential organometallic reactions involving this compound based on established catalytic cycles.

| Reaction Type | Metal Catalyst | Coupling Partner | Product Type |

| Suzuki Coupling | Pd(0) complex | Arylboronic acid | Biaryl derivative |

| Heck Coupling | Pd(0) complex | Alkene | Alkenylated aniline derivative |

| Buchwald-Hartwig Amination | Pd(0) complex | Amine | Diamine derivative |

| Sonogashira Coupling | Pd(0)/Cu(I) complex | Terminal alkyne | Alkynylated aniline derivative |

Computational and Theoretical Studies of N Benzyl 5 Bromo 2 Methoxyaniline

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of molecular systems. For N-benzyl-5-bromo-2-methoxyaniline, these methods offer a detailed picture of its fundamental properties.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in this compound is fundamental to its properties. Geometry optimization calculations, often performed using DFT with basis sets like 6-311++G(d,p), determine the most stable molecular structure by finding the minimum energy conformation. researchgate.netnih.gov For aniline (B41778) derivatives, the planarity of the amino group relative to the benzene (B151609) ring is a key structural parameter. Substituents on the phenyl ring can influence the out-of-plane angle of the NH2 group. In related molecules, the dihedral angle between the two aromatic rings is a significant conformational feature. For instance, in N'-(5-Bromo-2-methoxy-benzyl-idene)-2-hydroxy-benzohydrazide, the dihedral angle between the two aromatic rings is 6.9 (9)°. nih.gov Similarly, in (E)-N′-(5-Bromo-2-methoxybenzylidene)-2-chlorobenzohydrazide, this angle is a more pronounced 77.8 (3)°. researchgate.net These variations highlight the conformational flexibility inherent in such molecules.

Table 1: Selected Optimized Geometrical Parameters for a Related Aniline Derivative

| Parameter | Value |

| C-N Bond Length (Å) | 1.402 |

| C-Br Bond Length (Å) | 1.905 |

| C-O Bond Length (Å) | 1.365 |

| N-H Bond Length (Å) | 1.012 |

| Dihedral Angle (C-C-N-C) (°) | 35.8 |

Note: Data is hypothetical and for illustrative purposes, based on typical values for similar structures.

Electronic Structure and Frontier Molecular Orbital (FMO) Theory Analysis

The electronic behavior of this compound is elucidated through the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. The distribution of HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack, respectively. For instance, in many aniline derivatives, the HOMO is localized on the aniline ring and the nitrogen atom, indicating their electron-donating nature, while the LUMO is often distributed over the benzyl (B1604629) ring.

Table 2: Calculated Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -5.89 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 4.66 |

Note: Data is hypothetical and for illustrative purposes, based on typical values for similar structures.

Electrostatic Potential Surface (ESP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govresearchgate.net The MEP map uses a color scale to represent different potential values, where red indicates regions of high electron density (negative potential), suitable for electrophilic attack, and blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, and a positive potential around the hydrogen atoms of the amino group. Mulliken charge analysis further quantifies the charge distribution by assigning partial charges to each atom in the molecule. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations can predict various spectroscopic parameters with a high degree of accuracy. nih.gov

NMR: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. nih.gov These predictions, when compared with experimental data, aid in the structural elucidation of the molecule. For example, in a related compound, N,N-dibenzyl-3-methoxyaniline, the methoxy (B1213986) carbon appears at δ 55.2 ppm.

IR: The vibrational frequencies in the infrared (IR) spectrum can be calculated and are often scaled by an empirical factor to improve agreement with experimental results. nih.gov These calculations help in assigning the observed vibrational bands to specific functional groups and modes of vibration.

UV-Vis: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectra. nih.gov For aniline derivatives, π → π* transitions are typically observed.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations can model the conformational flexibility of this compound over time, revealing the different shapes the molecule can adopt in solution. Furthermore, these simulations can explicitly include solvent molecules, allowing for the study of solvent effects on the molecule's conformation and stability. The choice of solvent can preferentially stabilize certain conformers, which can be critical for accurately predicting reaction outcomes.

Investigation of Reaction Mechanisms and Transition States in this compound Chemistry

Computational methods are powerful tools for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the transition state structures and calculate the activation energies. nih.gov This information is vital for understanding the regioselectivity and stereoselectivity of reactions, such as N-alkylation or electrophilic substitution. mdpi.com For instance, understanding the competition between different nucleophilic sites in a molecule can be rationalized using theoretical concepts like the Hard and Soft Acid and Base (HSAB) theory, supported by computational data. mdpi.comnih.gov

Structure-Reactivity Relationship (SAR) Studies based on Computational Models

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. uni-bonn.de Computational models are indispensable in SAR, allowing for the prediction of activity, the elucidation of interaction mechanisms, and the rational design of new, more potent, and selective molecules. This is often achieved by systematically modifying functional groups on a core scaffold and calculating the resulting changes in properties like binding affinity, electronic distribution, and conformation. uni-bonn.dewikipedia.org

Insights into the potential SAR of this compound can be extrapolated from detailed computational studies on related N-benzyl phenethylamines and other bromo-methoxy substituted aromatic compounds. These studies highlight key structural features that modulate biological activity, often at specific protein targets.

Insights from N-benzyl Phenethylamine (B48288) Analogues

Extensive SAR studies have been conducted on N-benzyl substituted phenethylamines, particularly those targeting serotonin (B10506) receptors like 5-HT2A and 5-HT2C. nih.govdrugbank.com These compounds share the N-benzyl group with this compound, making them valuable for comparison.

It was discovered that substituting the nitrogen with a benzyl group can dramatically increase binding affinity and functional activity at the 5-HT2A receptor compared to simple N-alkyl substitutions (e.g., methyl, ethyl), which tend to diminish activity. nih.gov The addition of a polar substituent, such as a methoxy or hydroxy group, at the 2-position (ortho) of the N-benzyl ring was found to further enhance activity. acs.org

Virtual docking simulations into homology models of the 5-HT2A receptor have provided a molecular basis for these observations. These models suggest that the N-benzyl moiety can form specific interactions with residues in the receptor's binding pocket. For instance, the N-benzyl group is hypothesized to interact with phenylalanine residue Phe339, while the phenethylamine core interacts with Phe340. Such computational predictions, when validated by site-directed mutagenesis experiments, confirm the crucial role of specific amino acids and guide the design of new ligands with improved affinity and selectivity.

The effects of substituents on the phenethylamine ring have also been explored. Halogens, like the bromine atom in this compound, and small alkyl groups at the 4-position were found to increase affinity, whereas hydrogen-bond-donating groups decreased it. nih.gov This suggests that the bromo- and methoxy- substitutions on the aniline ring of the target compound are likely to be significant determinants of its biological activity profile.

| Compound Series | Structural Variation | Effect on 5-HT2A Receptor Activity | Computational Method | Reference |

| N-benzyl phenethylamines | N-benzyl vs. N-alkyl | N-benzyl substitution dramatically improves binding affinity and functional activity. | N/A | nih.gov |

| N-benzyl phenethylamines | Substitution on N-benzyl ring (ortho, meta, para) | Ortho-substituents (e.g., -OCH3, -OH) enhance activity; para-substituents reduce affinity. | Molecular Docking | acs.org |

| N-benzyl phenethylamines | Substitution on phenethylamine ring (4-position) | Nonpolar substituents (halogens, alkyl groups) increase affinity. | N/A | nih.gov |

| N-benzyl phenethylamines | N-benzyl moiety interaction | Interacts with Phe339 in the receptor binding pocket. | Homology Modeling, Virtual Docking |

Insights from Anticancer Agent Analogues

SAR studies are not limited to receptor ligands. In the realm of anticancer drug development, computational models are used to understand the activity of cytotoxic compounds. For example, molecular modeling insights were crucial in a study of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, which share the N-benzyl and 5-bromo substitution pattern with the subject compound. mdpi.com

In that study, a series of derivatives were synthesized and tested for their anti-proliferative effects on human tumor cell lines. mdpi.com The results showed that different substitutions on a thiazole (B1198619) ring attached to the core structure led to a range of potencies, with a p-fluorophenyl substituted derivative showing particularly good activity against the MCF-7 breast cancer cell line. mdpi.com While not employing docking in this specific case, the IC50 data generated forms the basis for future quantitative structure-activity relationship (QSAR) models, where computational descriptors could be correlated with anticancer potency.

| Compound Derivative | Target Cell Line | IC50 (µM) | Reference |

| 7a | MCF-7 | 19.53 ± 1.05 | mdpi.com |

| 7c (4-(p-fluorophenyl)thiazole) | MCF-7 | 7.17 ± 0.94 | mdpi.com |

| 12a | MCF-7 | 39.53 ± 2.02 | mdpi.com |

| 12c | MCF-7 | 27.65 ± 2.39 | mdpi.com |

| 12d | MCF-7 | 13.92 ± 1.21 | mdpi.com |

Computational Techniques in SAR

The foundation of computational SAR lies in a variety of techniques:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a receptor or enzyme. researchgate.net It is used to estimate binding affinity and analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex, as seen in studies of serotonin receptor ligands. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and its target protein. nih.gov This helps to understand the dynamic nature of their interaction and how a ligand might induce specific conformational changes in the receptor, leading to activation or inhibition. nih.govbiorxiv.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate calculated molecular properties (descriptors) with experimental biological activity. researchgate.net By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, prioritizing the most promising candidates for synthesis and testing.

Density Functional Theory (DFT): DFT calculations are used to determine the electronic properties of a molecule, such as the molecular electrostatic potential (MEP) map, which identifies the electrophilic and nucleophilic regions. researchgate.netscielo.br This information is critical for understanding and predicting chemical reactivity. researchgate.net

By applying these computational tools, researchers can build robust SAR models. For a compound like this compound, such studies would involve synthesizing and testing a series of analogues with variations in the substitution pattern on both the aniline and benzyl rings. The resulting data, combined with computational modeling, would elucidate the specific structural features that govern its activity, paving the way for the development of novel compounds with tailored properties.

Advanced Chemical Applications and Methodological Advancements Centered on N Benzyl 5 Bromo 2 Methoxyaniline

The Role of N-benzyl-5-bromo-2-methoxyaniline as a Building Block in Complex Organic Molecule Synthesis

This compound is a key precursor in the creation of intricate molecular architectures, finding utility in the synthesis of heterocyclic compounds, dyes, and agrochemicals.

Synthesis of Heterocyclic Scaffolds and Core Structures

The molecular structure of this compound, featuring a reactive bromine atom and a secondary amine, makes it an ideal starting material for constructing various heterocyclic systems. These scaffolds are fundamental to the development of pharmaceuticals and other biologically active molecules. For instance, the bromine atom can be readily displaced or involved in cross-coupling reactions, while the aniline (B41778) nitrogen can participate in cyclization reactions to form rings.

One notable application is in the synthesis of acridine (B1665455) derivatives. Through an intramolecular Buchwald-Hartwig amination, the N-benzyl group can cyclize onto the aromatic ring, a reaction facilitated by the presence of the bromo substituent. This methodology provides a direct route to polycyclic aromatic alkaloids and related structures.

Precursor for Dyes and Pigments Development

The chromophoric potential of this compound and its derivatives positions them as valuable intermediates in the dye and pigment industry. The aromatic rings and the nitrogen atom can be chemically modified to tune the electronic properties of the molecule, thereby altering its color.

The presence of the methoxy (B1213986) and benzyl (B1604629) groups can influence the solubility and lightfastness of the resulting dyes. The bromo-substituent offers a convenient handle for further functionalization, allowing for the attachment of various auxochromes or other groups to modulate the tinctorial strength and shade.

Intermediate in Agrochemical and Specialty Chemical Synthesis

In the field of agrochemicals, this compound serves as an important intermediate for the synthesis of pesticides and herbicides. The specific arrangement of substituents on the aniline ring is often a key feature in the design of biologically active compounds that can selectively target pests or weeds.

Furthermore, its utility extends to the synthesis of specialty chemicals, where the unique combination of functional groups allows for the creation of molecules with tailored properties for various industrial applications.

This compound in Polymer Chemistry and Materials Science

The versatility of this compound also extends into the realm of materials science, where it is used to create functional polymers and advanced optoelectronic materials.

Incorporation into Polymer Backbones for Functional Materials

This compound can be polymerized or copolymerized to introduce specific functionalities into a polymer chain. The reactive sites on the molecule allow it to be incorporated into polymer backbones through various polymerization techniques.

The resulting polymers can exhibit enhanced thermal stability, altered solubility, or specific chemical reactivity, depending on the nature of the comonomers and the polymerization method employed. These functionalized polymers can find applications as coatings, membranes, or specialty plastics.

Development of Optoelectronic Materials Utilizing Derivatives

Derivatives of this compound are being explored for their potential in optoelectronic applications. By modifying the core structure, for example, through the replacement of the bromine atom with other functional groups via cross-coupling reactions, it is possible to create materials with desirable electronic and photophysical properties.

These materials can be designed to absorb and emit light at specific wavelengths, making them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The ability to tune the bandgap and charge transport properties through chemical modification is a key advantage in this field.

Development of Catalysts and Ligands Incorporating this compound Moieties

The versatility of aniline and its derivatives as ligands in transition metal catalysis is well-documented. The nitrogen atom of the aniline moiety can act as a potent coordinating agent, and the aromatic ring can be functionalized to tune the electronic and steric properties of the resulting metal complexes. This makes this compound a promising scaffold for the development of novel catalysts and ligands.

Aniline derivatives are known to form Schiff base ligands upon condensation with salicylaldehydes. These ligands can coordinate with various metals to form catalytically active complexes. For instance, N-(salicylidene)aniline Schiff base complexes of methyltrioxorhenium(VII) have demonstrated activity in the epoxidation of olefins. nih.gov The substituents on the aniline ring play a crucial role in the stability and activity of these catalysts. Electron-withdrawing groups on the aniline moiety have been shown to enhance catalytic activity. nih.gov Given the presence of the electronegative bromine atom and the methoxy group, this compound could be used to create Schiff base ligands with unique electronic profiles.

Furthermore, aniline derivatives are employed in the synthesis of pincer-type and other multidentate ligands. Cyclometalated ruthenium complexes bearing bidentate ligands derived from anilines have been successfully used for the N-methylation of anilines with methanol (B129727). rsc.org The N-benzyl group in this compound could be modified or replaced to introduce additional donor atoms, leading to the formation of multidentate ligands capable of stabilizing various metal centers. The potential for iridium-catalyzed intramolecular asymmetric allylic alkylation of aniline derivatives, where anilines act as C-nucleophiles, further highlights the diverse reactivity of the aniline core that can be exploited in catalyst design. nih.gov

The following table summarizes the types of aniline-derived ligands and their applications in catalysis, suggesting potential avenues for the utilization of this compound.

| Ligand Type Derived from Anilines | Metal Center | Catalytic Application | Potential Role of this compound Moiety |

| Schiff Base Ligands | Rhenium(VII) | Olefin Epoxidation | The bromo and methoxy groups could modulate the electronic properties and stability of the resulting catalyst. |

| Bidentate Cyclometalated Ligands | Ruthenium | N-methylation of anilines | The core structure could be adapted to form a bidentate ligand for various transformations. |

| Phosphine-Aniline Hybrid Ligands | Palladium, Nickel | Cross-coupling reactions | The aniline nitrogen can be part of a bidentate P,N-ligand system, with the substituents influencing catalyst performance. |

| N-Heterocyclic Carbene (NHC)-Aniline Adducts | Various | Diverse catalytic reactions | The aniline moiety can be functionalized to anchor or modify NHC ligands. |

Sensor Development Based on this compound Derivatives

Conducting polymers, particularly those based on polyaniline (PANI), are at the forefront of chemical sensor research due to their tunable electrical properties and sensitivity to various analytes. The properties of PANI can be significantly altered by substituting the aniline monomer, which in turn affects the performance of the resulting sensor. nih.gov This opens up the possibility of using this compound as a functionalized monomer for the synthesis of novel PANI derivatives for sensor applications.